molecular formula C22H20N2OS B14555804 2-(4-Methoxyphenyl)-5,5-diphenylimidazolidine-4-thione CAS No. 62218-80-8

2-(4-Methoxyphenyl)-5,5-diphenylimidazolidine-4-thione

Cat. No.: B14555804
CAS No.: 62218-80-8
M. Wt: 360.5 g/mol
InChI Key: VEBRXKCZYLGICX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5,5-diphenylimidazolidine-4-thione is an organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a thione group (C=S) attached to the imidazolidine ring, along with two phenyl groups and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5,5-diphenylimidazolidine-4-thione typically involves the condensation of 4-methoxybenzaldehyde with diphenylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with carbon disulfide (CS2) to introduce the thione group, followed by cyclization to form the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5,5-diphenylimidazolidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding imidazolidine derivative without the thione group.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl and methoxyphenyl groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-5,5-diphenylimidazolidine-4-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5,5-diphenylimidazolidine-4-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl: This compound shares the methoxyphenyl group but has a different core structure.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxyphenyl group but differs in its overall structure and functional groups.

Uniqueness

2-(4-Methoxyphenyl)-5,5-diphenylimidazolidine-4-thione is unique due to its imidazolidine ring and thione group, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

62218-80-8

Molecular Formula

C22H20N2OS

Molecular Weight

360.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,5-diphenylimidazolidine-4-thione

InChI

InChI=1S/C22H20N2OS/c1-25-19-14-12-16(13-15-19)20-23-21(26)22(24-20,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20,24H,1H3,(H,23,26)

InChI Key

VEBRXKCZYLGICX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NC(=S)C(N2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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